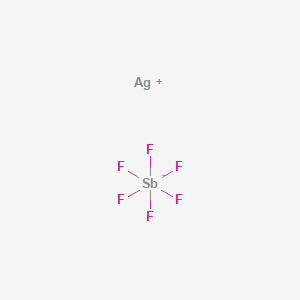

Silver hexafluoroantimonate(1-)

Description

Properties

CAS No. |

26042-64-8 |

|---|---|

Molecular Formula |

AgF6Sb |

Molecular Weight |

343.619 g/mol |

IUPAC Name |

silver;antimony(5+);hexafluoride |

InChI |

InChI=1S/Ag.6FH.Sb/h;6*1H;/q+1;;;;;;;+5/p-6 |

InChI Key |

GSXFODUDOAXUBF-UHFFFAOYSA-H |

Canonical SMILES |

F[Sb-](F)(F)(F)(F)F.[Ag+] |

Pictograms |

Corrosive; Irritant; Environmental Hazard |

Synonyms |

Silver fluoantimonate(V); Silver hexafluoroantimonate(V); Antimony Silver Fluoride (AgSbF6); Antimony Silver Fluoride (SbAgF6); Silver Antimony Fluoride (AgSbF6); _x000B_Silver Hexafluoroantimonate; Silver Hexafluoroantimonate (AgSbF6); _x000B_Silver Hexafluoroant |

Origin of Product |

United States |

Foundational & Exploratory

Structure and bonding of silver hexafluoroantimonate(1-)

An In-Depth Technical Guide to the Structure and Bonding of Silver Hexafluoroantimonate(V)

In the landscape of contemporary chemical synthesis and materials science, few reagents offer the unique combination of electrophilicity and stability presented by silver hexafluoroantimonate(V) (AgSbF₆). Its utility, particularly in catalysis and as a halide abstractor, is fundamentally derived from its distinct structural and bonding characteristics.[1][2][3] This guide eschews a conventional review format. Instead, it is designed as a deep dive into the core principles governing AgSbF₆, providing researchers, scientists, and drug development professionals with the foundational knowledge required to leverage this powerful compound with precision and insight. We will explore not just the "what" of its structure, but the "why" behind its behavior, grounding our discussion in crystallographic data, spectroscopic evidence, and the causal logic that connects its atomic arrangement to its macroscopic function.

Physicochemical & Structural Identifiers

A comprehensive understanding begins with the fundamental properties of the compound. These identifiers are critical for sourcing, safety, and data analysis.

| Property | Value | Source(s) |

| Chemical Formula | AgSbF₆ | [4][5][6] |

| Molecular Weight | 343.62 g/mol | [4][5][6] |

| CAS Number | 26042-64-8 | [4][6][7] |

| Appearance | White to pale yellow crystalline powder | [7][8] |

| Crystal System | Cubic | [9] |

| Space Group | Ia-3 | [9] |

Synthesis: The Gateway to a Unique Reagent

The synthesis of high-purity AgSbF₆ is non-trivial, reflecting the compound's reactivity and the hazardous nature of its precursors. The choice of synthetic route is dictated by the required purity, scale, and available facilities. A common and reliable laboratory-scale method involves the direct reaction of silver(I) fluoride with antimony(V) pentafluoride in an anhydrous hydrogen fluoride (aHF) solvent.[7]

Experimental Protocol: Synthesis from AgF and SbF₅

This protocol is a self-validating system; successful execution yields a product whose crystallographic and spectroscopic signatures will match the established data presented in subsequent sections.

Causality: The use of anhydrous HF is critical. Water would readily coordinate to the highly electrophilic SbF₅ and the resulting Ag⁺ ion, leading to undesired hydrated side products. The reaction leverages the high affinity of the strong Lewis acid SbF₅ for a fluoride ion, which is readily supplied by the ionic AgF salt.

Step-by-Step Methodology:

-

Inert Atmosphere Preparation: All glassware must be rigorously dried and the reaction must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) in a fume hood suitable for handling anhydrous HF. Polytetrafluoroethylene (PTFE) or other HF-resistant labware is mandatory.

-

Solvent Condensation: Anhydrous hydrogen fluoride is condensed into the reaction vessel at a low temperature (typically -78 °C, using a dry ice/acetone bath).

-

Reagent Addition: An equimolar amount of high-purity Silver(I) Fluoride (AgF) is added to the stirred aHF.

-

Reaction with SbF₅: Antimony(V) pentafluoride (SbF₅) is slowly added to the cooled, stirred suspension. The reaction is typically exothermic and addition must be controlled to maintain the low temperature.

-

Reaction & Isolation: The mixture is allowed to slowly warm to 0 °C and stirred for several hours to ensure complete reaction. The product, AgSbF₆, precipitates as a white solid.

-

Purification: The solvent (aHF) is carefully removed in vacuo. The resulting solid is washed with a non-coordinating solvent like petroleum ether to remove any residual impurities and then dried under high vacuum.[7]

Caption: Workflow for the synthesis of AgSbF₆.

The Solid-State Structure: An Ionic Lattice

The macroscopic properties and chemical reactivity of AgSbF₆ are a direct consequence of its three-dimensional atomic arrangement. Single-crystal X-ray diffraction is the definitive technique for elucidating this structure.

Crystallographic Analysis

Studies have shown that at ambient temperature, AgSbF₆ crystallizes in the cubic system with the space group Ia-3.[9] This structure is analogous to the cesium chloride (CsCl) type, where the positions of the single-atom ions (Cs⁺ and Cl⁻) are occupied by the Ag⁺ cation and the center of the [SbF₆]⁻ anion, respectively.[10]

| Crystallographic Parameter | Value | Reference |

| Crystal System | Cubic | [9] |

| Space Group | Ia-3 | [9] |

| Lattice Parameter (a) | 979.85(4) pm | [9] |

| Unit Cell Volume (V) | 9.4076(12) × 10⁸ pm³ | [9] |

| Formula Units per Cell (Z) | 8 | [9] |

Expertise & Causality: The determination of the space group and lattice parameters is not merely an academic exercise. It provides a unique fingerprint for the crystalline solid. For the application scientist, this data is the gold standard for quality control; powder X-ray diffraction (PXRD) of a synthesized batch must match the pattern calculated from these single-crystal data to confirm phase purity. Any deviation indicates impurities or an incorrect polymorphic form, which could have drastic consequences for reactivity and performance.

The structure consists of discrete Ag⁺ cations and [SbF₆]⁻ anions arranged in a highly ordered, three-dimensional lattice. The [SbF₆]⁻ anion itself possesses a near-perfect octahedral geometry, a point confirmed by vibrational spectroscopy.[9][11]

Caption: Simplified 2D view of the ionic lattice of AgSbF₆.

The Nature of the Bonding: A Tale of Two Interactions

The bonding in silver hexafluoroantimonate(V) is best understood by considering two distinct regimes: the strong covalent bonds within the anion and the predominantly ionic, weak interaction between the cation and the anion.

The Hexafluoroantimonate Anion: A Robust, Weakly Coordinating Sphere

The [SbF₆]⁻ anion is characterized by six exceptionally strong and stable antimony-fluorine covalent bonds arranged in an octahedral geometry (Oₕ symmetry).[11] This high symmetry and the distribution of the negative charge over the six electronegative fluorine atoms result in a large, charge-diffuse anion.

Trustworthiness through Spectroscopic Validation: The theoretical octahedral structure is experimentally validated by Raman spectroscopy.[9] For a molecule with perfect Oₕ symmetry, specific vibrational modes are predicted to be Raman-active (ν₁, ν₂, ν₅), while others are infrared-active (ν₃, ν₄), and one is silent (ν₆).[12][13] The experimental Raman spectrum of AgSbF₆ shows bands consistent with these selection rules, providing a powerful, non-destructive confirmation of the anion's structure and the integrity of the synthesized material.[9]

The consequence of this structure is profound: the [SbF₆]⁻ anion has an extremely low propensity to donate its electron density to a metal center. It is termed a "weakly coordinating" or "non-coordinating" anion.[11] This is the single most important feature driving the chemistry of AgSbF₆.

The Silver Cation: Unlocked Reactivity

The interaction between the Ag⁺ cation and the [SbF₆]⁻ anion is primarily electrostatic. Due to the anion's weakly coordinating nature, the silver cation is only loosely bound within the crystal lattice.[11] When AgSbF₆ is dissolved in a suitable solvent or used in a reaction mixture, the Ag⁺ ion behaves as a highly electrophilic, "pseudo-free" cation.

This contrasts sharply with other silver salts like silver chloride (AgCl), where the chloride anion is a much stronger Lewis base and forms a more covalent, stronger bond with the silver cation, rendering it less reactive.

Caption: The effect of the weakly coordinating [SbF₆]⁻ anion on Ag⁺ reactivity.

Conclusion: From Structure to Function

The utility of silver hexafluoroantimonate(V) as a premier reagent in modern chemistry is a direct manifestation of its structure and bonding. The robust, symmetric, and charge-delocalized nature of the [SbF₆]⁻ anion results in a remarkably weak interaction with the Ag⁺ cation. This structural arrangement effectively "unleashes" the silver cation, making it a potent electrophile and an exceptional Lewis acid catalyst for a vast array of transformations, including C-H activation, alkylations, and annulations.[1][2][3] Understanding this fundamental structure-function relationship is paramount for any researcher seeking to harness the full potential of this powerful and versatile compound.

References

- 1. The crucial role of silver( i )-salts as additives in C–H activation reactions: overall analysis of their versatility and applicability - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00328K [pubs.rsc.org]

- 2. The crucial role of silver(i)-salts as additives in C–H activation reactions: overall analysis of their versatility and applicability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Silver Hexafluoroantimonate‐Catalyzed Direct α‐Alkylation of Unactivated Ketones | Semantic Scholar [semanticscholar.org]

- 4. scbt.com [scbt.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Silver hexafluoroantimonate | AgF6Sb | CID 16687962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Silver hexafluoroantimonate | 26042-64-8 [chemicalbook.com]

- 8. strem.com [strem.com]

- 9. researchgate.net [researchgate.net]

- 10. File:Silberhexafluoroantimonat.png - Wikimedia Commons [commons.wikimedia.org]

- 11. Page loading... [guidechem.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. pubs.acs.org [pubs.acs.org]

Synthesis and preparation of silver hexafluoroantimonate(1-)

An In-depth Technical Guide to the Synthesis and Preparation of Silver Hexafluoroantimonate(V)

Authored by: Gemini, Senior Application Scientist

Abstract

Silver hexafluoroantimonate(V), AgSbF₆, is a powerful and versatile inorganic salt widely employed in both organic and inorganic chemistry. Its utility stems from the high Lewis acidity of the antimony pentafluoride precursor and the presence of a non-coordinating hexafluoroantimonate anion, which allows for the generation of highly reactive cationic species.[1][2] This guide provides a comprehensive, in-depth exploration of the synthesis, handling, and characterization of silver hexafluoroantimonate. It is intended for researchers, scientists, and professionals in drug development who require a robust understanding of this essential reagent. The document emphasizes not only the procedural steps but also the underlying chemical principles and critical safety considerations necessary for successful and safe preparation.

Introduction: The Chemical Significance of Silver Hexafluoroantimonate

Silver hexafluoroantimonate (AgSbF₆) is a white to pale yellow crystalline powder that has carved a significant niche in modern synthetic chemistry.[3][4] It is primarily utilized as a potent halide abstraction agent and a catalyst in a wide array of chemical transformations.[5] Its applications include:

-

Generation of Cationic Catalysts: In coordination and organometallic chemistry, AgSbF₆ is frequently used to abstract halide ligands from metal complexes, generating highly active cationic catalysts for reactions like C-H activation, olefin polymerization, and various annulations.[2][6]

-

Lewis Acid Catalysis: The compound itself can act as a mild Lewis acid catalyst in reactions such as epoxide ring-openings, rearrangements of α-haloketones, and the Kabachnik-Fields reaction.[3][7]

-

Metathesis Reagent: It serves as an effective metathesis reagent, exchanging a halide in an organic or organometallic compound for the weakly coordinating hexafluoroantimonate anion.[3]

The reactivity of AgSbF₆ is intrinsically linked to the properties of its constituent ions. The silver(I) cation (Ag⁺) has a high affinity for halogens, forming insoluble silver halides (AgX), which provides a strong thermodynamic driving force for halide abstraction. The hexafluoroantimonate (SbF₆⁻) anion is exceptionally stable and non-coordinating, a feature inherited from the extreme Lewis acidity of its parent compound, antimony(V) pentafluoride (SbF₅).[1][8] This ensures that the cation generated during a reaction remains highly electrophilic and available for subsequent chemical steps.

Several synthetic routes to AgSbF₆ have been reported. The most established and reliable method involves the direct reaction of silver(I) fluoride with antimony(V) pentafluoride in anhydrous hydrogen fluoride (aHF).[3][9] An alternative approach, developed to avoid the use of highly volatile and corrosive SbF₅, utilizes the reaction of sodium pyroantimonate with silver nitrate in an aqueous hydrofluoric acid solution.[10][11] This guide will focus primarily on the former method, as it is more common in research settings, while providing an overview of the latter for completeness.

Health and Safety: A Critical Prerequisite

The synthesis of silver hexafluoroantimonate involves extremely hazardous materials that demand rigorous safety protocols. A thorough risk assessment must be conducted before any experimental work begins.

-

Antimony(V) Pentafluoride (SbF₅): This is an extremely toxic, corrosive, and powerful oxidizing agent.[8][12] It reacts violently with water, releasing highly toxic and corrosive hydrogen fluoride (HF) gas.[13] Contact with skin and eyes causes severe burns, and inhalation can be fatal.[14][15] Its lethal dose (LD₅₀) is reported to be 270 mg/kg in mice.[8]

-

Anhydrous Hydrogen Fluoride (aHF): aHF is a highly corrosive and toxic liquid that can cause severe, painful burns to the skin, eyes, and respiratory tract. A key danger is that skin contact may not cause immediate pain, but the fluoride ions will penetrate deep into the tissues, causing decalcification of bones and cell death. Systemic fluoride poisoning can occur and may be fatal.

-

Silver Hexafluoroantimonate (AgSbF₆): The final product is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[16]

Mandatory Safety Precautions:

-

Work Area: All manipulations must be performed inside a certified chemical fume hood designed for handling highly corrosive materials. A safety shower and eyewash station must be immediately accessible.[17]

-

Personal Protective Equipment (PPE):

-

Gloves: Use a double-gloving system, consisting of a nitrile inner glove and a heavy-duty butyl or neoprene outer glove.

-

Eye Protection: Wear chemical splash goggles in conjunction with a full-face shield.[17]

-

Body Protection: A chemically resistant apron or lab coat made of a suitable material (e.g., neoprene) is required over standard lab attire.[16]

-

Respiratory Protection: In case of potential exposure outside a fume hood, a self-contained breathing apparatus (SCBA) is necessary.[16]

-

-

Emergency Preparedness: Calcium gluconate gel must be readily available to treat skin exposure to HF. All personnel must be trained in its application.[12]

-

Incompatible Materials: Keep all reagents away from water, combustible materials, reducing agents, and bases.[13][14][18]

Core Protocol: Synthesis from AgF and SbF₅ in Anhydrous HF

This protocol details the most common laboratory-scale synthesis of AgSbF₆. The fundamental principle is the Lewis acid-base reaction between silver fluoride and antimony pentafluoride in a suitable non-aqueous solvent. Anhydrous HF is the solvent of choice as it is unreactive towards the components and the product, and its high polarity aids in the dissolution and reaction of the ionic species.[19][20]

Materials and Equipment

| Reagent / Material | Grade / Specification | Supplier Example |

| Silver(I) Fluoride (AgF) | Anhydrous, ≥99% | Sigma-Aldrich, Alfa Aesar |

| Antimony(V) Pentafluoride (SbF₅) | ≥99% | Sigma-Aldrich, Strem Chemicals |

| Anhydrous Hydrogen Fluoride (aHF) | ≥99.9% | Versum Materials, Linde Gas |

| Nitrogen or Argon Gas | High Purity, Dry | Local Gas Supplier |

| Petroleum Ether | Anhydrous, ACS Grade | Fisher Scientific |

| Equipment | Specification | |

| Reaction Vessel | 100 mL Kel-F or PFA Reactor | Ace Glass, Chemglass |

| Stirring Mechanism | Teflon-coated magnetic stir bar | VWR |

| Gas-tight Syringe | For SbF₅ transfer | Hamilton |

| Schlenk Line / Inert Gas Manifold | Standard laboratory setup | --- |

| Low-Temperature Bath | Dry ice/acetone or cryocooler | --- |

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of AgSbF₆.

Step-by-Step Methodology

Causality and expert insights are provided in italics.

-

Apparatus Preparation: Assemble the Kel-F or PFA reaction vessel equipped with a magnetic stir bar, a gas inlet/outlet, and a septum for liquid addition. Thoroughly dry all parts in an oven (120 °C) overnight and assemble while hot under a stream of dry nitrogen or argon.

-

Reaction Setup: Place the reactor on a magnetic stirrer and immerse it in a low-temperature bath (e.g., dry ice/acetone) to cool the internal temperature to -78 °C. Maintain a positive pressure of inert gas throughout the setup.

-

Charging the Reactor: a. Carefully condense a known volume of anhydrous HF (e.g., 30-40 mL) into the cooled reactor. This is typically done via a cooled transfer line from the aHF cylinder. b. Weigh silver(I) fluoride (AgF) in a glovebox or under an inert atmosphere and add it to the stirred aHF solvent in the reactor. A suspension will form.

-

Trustworthiness: Performing these additions at low temperature minimizes the evaporation of the highly volatile aHF (Boiling Point: 19.5 °C).

-

-

Addition of Antimony(V) Pentafluoride: a. Draw a stoichiometric equivalent of SbF₅ into a pre-dried, gas-tight syringe. The molar ratio of AgF to SbF₅ should be 1:1. b. Add the SbF₅ dropwise to the stirred AgF/aHF suspension over 30-60 minutes via the septum. The formation of a white precipitate (AgSbF₆) should be observed.

-

Expertise: This addition must be slow and controlled. The reaction is a highly exothermic Lewis acid-base adduct formation. Rapid addition can cause a dangerous increase in temperature and pressure inside the reactor.

-

-

Reaction and Completion: After the addition is complete, allow the mixture to stir at -78 °C for 1 hour, then slowly warm to 0 °C and stir for an additional 2-3 hours.

-

Causality: The initial low temperature controls the exotherm, while warming to 0 °C ensures the reaction proceeds to completion.

-

-

Product Isolation: a. Remove the low-temperature bath. Slowly bubble a stream of dry nitrogen or argon through the suspension (venting through an appropriate scrubber containing soda lime or aqueous KOH) to drive off the aHF solvent. b. Once the bulk of the solvent is removed, a white solid will remain.

-

Purification and Drying: a. Wash the resulting solid by adding anhydrous petroleum ether (e.g., 2 x 20 mL), stirring the slurry, allowing the solid to settle, and removing the supernatant via cannula transfer.

-

Trustworthiness: AgSbF₆ is insoluble in non-polar solvents like petroleum ether, making this an effective wash to remove any soluble, non-ionic impurities.[3] b. Place the washed solid under high vacuum for several hours to remove all traces of residual solvent. This will yield silver hexafluoroantimonate as a fine, white to pale-yellow crystalline powder.[3]

-

Reaction Stoichiometry and Yield

The chemical transformation is a direct combination reaction:

AgF + SbF₅ --(aHF)--> AgSbF₆

Caption: Synthesis of Silver Hexafluoroantimonate.

| Parameter | Value | Rationale |

| Reactants | ||

| Silver(I) Fluoride (AgF) | 1.0 eq | Stoichiometric reactant |

| Antimony(V) Pentafluoride (SbF₅) | 1.0 eq | Stoichiometric reactant |

| Solvent | ||

| Anhydrous Hydrogen Fluoride (aHF) | 15-20 mL per gram of AgF | Provides sufficient medium for suspension and heat dissipation |

| Conditions | ||

| Initial Temperature | -78 °C | To control exothermic reaction during SbF₅ addition |

| Final Temperature | 0 °C | To ensure reaction completion |

| Reaction Time | 3-4 hours | Typical duration for complete conversion |

| Outcome | ||

| Theoretical Yield | Based on limiting reagent | Calculated from stoichiometry |

| Expected Practical Yield | >90% | The reaction is generally high-yielding |

Characterization of the Final Product

To validate the synthesis, the identity and purity of the resulting AgSbF₆ must be confirmed using appropriate analytical techniques.

-

Appearance: A white to off-white crystalline powder.[4]

-

Infrared (IR) Spectroscopy: This is a key technique for confirming the presence of the hexafluoroantimonate anion. The SbF₆⁻ octahedron has a characteristic strong, broad absorption band (ν₃) appearing around 650-660 cm⁻¹.

-

Powder X-Ray Diffraction (PXRD): The powder diffraction pattern should match the known crystallographic data for AgSbF₆, confirming the correct crystal structure and phase purity.

-

Solubility: The product should be insoluble in petroleum ether but soluble in solvents like liquid SO₂ or nitromethane.[3] It is also soluble in water, but this will lead to hydrolysis.[3]

Alternative Synthetic Route: Aqueous Hydrofluoric Acid

A patented method avoids the direct use of SbF₅ by reacting sodium pyroantimonate (Na₂H₂Sb₂O₇) with silver nitrate (AgNO₃) in a ~40% hydrofluoric acid solution.[10][11]

Reaction: Na₂H₂Sb₂O₇ + 2AgNO₃ + 12HF → 2AgSbF₆↓ + 2NaNO₃ + 7H₂O

This method involves heating the reactants in a polytetrafluoroethylene (PTFE) vessel, followed by cooling to crystallize the AgSbF₆ product.[10] The product is then purified by multiple recrystallizations from water and dried under vacuum. While this method uses less hazardous starting materials compared to SbF₅, it involves multiple recrystallization steps to achieve high purity (95-98%) and the yields are typically lower (around 70-75%).[10][11]

Conclusion

The synthesis of silver hexafluoroantimonate is a procedure that, while straightforward in principle, requires a high degree of technical skill and an unwavering commitment to safety. The established method utilizing silver(I) fluoride and antimony(V) pentafluoride in anhydrous hydrogen fluoride remains the most efficient and high-yielding route for obtaining high-purity material suitable for demanding research applications. By understanding the causality behind each experimental step—from the choice of fluoropolymer reaction vessels to the controlled, low-temperature addition of reagents—researchers can safely and reliably prepare this invaluable chemical tool. Proper characterization is the final, essential step to validate the integrity of the synthesized product before its application in furthering scientific discovery.

References

- 1. CAS 26042-64-8: Silver hexafluoroantimonate | CymitQuimica [cymitquimica.com]

- 2. The crucial role of silver(i)-salts as additives in C–H activation reactions: overall analysis of their versatility and applicability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Silver hexafluoroantimonate | 26042-64-8 [amp.chemicalbook.com]

- 4. strem.com [strem.com]

- 5. Silver hexafluoroantimonate(V) 98 26042-64-8 [sigmaaldrich.com]

- 6. The crucial role of silver( i )-salts as additives in C–H activation reactions: overall analysis of their versatility and applicability - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00328K [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Antimony pentafluoride - Wikipedia [en.wikipedia.org]

- 9. Silver hexafluoroantimonate | 26042-64-8 [chemicalbook.com]

- 10. CN103601240A - Preparation method of silver hexafluoroantimonate - Google Patents [patents.google.com]

- 11. CN103601240B - Preparation method of silver hexafluoroantimonate - Google Patents [patents.google.com]

- 12. ICSC 0220 - ANTIMONY PENTAFLUORIDE [chemicalsafety.ilo.org]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. nj.gov [nj.gov]

- 15. ANTIMONY PENTAFLUORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 16. tcichemicals.com [tcichemicals.com]

- 17. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Solved Hydrogen fluoride reacts with antimony pentafluoride | Chegg.com [chegg.com]

Non-coordinating anions in catalysis

An In-depth Technical Guide to Non-Coordinating Anions in Catalysis

Abstract

In the realm of catalysis, the pursuit of highly active and selective catalysts is a paramount objective. Cationic catalysts, particularly those based on transition metals, are workhorses in a vast array of chemical transformations. However, the inherent reactivity of these cationic species necessitates the presence of a counterion to maintain charge neutrality. The choice of this counterion is far from trivial; it can profoundly influence the catalyst's stability, solubility, and, most critically, its catalytic performance. This guide delves into the world of non-coordinating anions (NCAs), a class of counterions designed to be minimally interactive with the cationic catalytic center. We will explore the fundamental principles governing their design, their pivotal role in enhancing catalytic activity, and the practical considerations for their effective application in research and development.

The Crucial Role of the Counterion: From Spectator to Participant

In traditional inorganic chemistry, counterions are often relegated to the role of "spectator ions," merely balancing charge without actively participating in the chemical process. However, in the context of highly reactive cationic catalysts, this assumption breaks down. Tightly coordinating anions can bind to the metal center, blocking substrate access and effectively poisoning the catalyst. This phenomenon, known as ion pairing, can dramatically reduce or even completely inhibit catalytic activity.

The concept of a non-coordinating anion arises from the need to mitigate these detrimental interactions. An ideal NCA exhibits several key characteristics:

-

Large Size and Charge Delocalization: A large ionic radius and extensive charge delocalization over the entire anionic framework are crucial. This minimizes the anion's surface charge density, reducing its electrostatic attraction to the cationic metal center.

-

Chemical Inertness: The anion must be chemically robust and resistant to degradation or reaction with the highly electrophilic cationic catalyst or other components in the reaction mixture.

-

High Solubility in Organic Solvents: To be useful in homogeneous catalysis, the resulting ion pair must be soluble in the non-polar organic solvents typically employed.

By possessing these attributes, NCAs create a "loosely bound" or "naked" cationic species, maximizing its availability for substrate coordination and subsequent catalytic turnover.

A Genealogy of Non-Coordinating Anions

The development of NCAs has been an evolutionary process, with each generation offering improved performance and stability.

Early Generations: The Limitations of Traditional Anions

Early attempts to stabilize cationic catalysts utilized traditional anions such as tetrafluoroborate ([BF₄]⁻) and hexafluorophosphate ([PF₆]⁻). While offering some improvement over more coordinating anions like chloride or triflate, these species are susceptible to decomposition and can release fluoride ions, which can coordinate to and deactivate the catalyst.

The Boron-Based Revolution: [B(Ar)₄]⁻

A significant breakthrough came with the development of tetrakis(perfluoroaryl)borates, most notably tetrakis(pentafluorophenyl)borate ([B(C₆F₅)₄]⁻), often referred to as "BARF". The electron-withdrawing nature of the pentafluorophenyl groups effectively delocalizes the negative charge, making the anion exceptionally non-coordinating and stable. This class of anions has been instrumental in the advancement of single-site olefin polymerization catalysis.

Carboranes and Aluminates: Pushing the Boundaries of Non-Coordination

Further advancements have led to even less coordinating anions based on carborane clusters, such as the highly inert [CB₁₁H₁₂]⁻ derivatives. Similarly, aluminates like [Al(OC(CF₃)₃)₄]⁻ have also proven to be highly effective NCAs. These anions represent the current state-of-the-art, enabling the isolation and study of extremely reactive cationic species.

The table below summarizes the properties of some common NCAs:

| Anion | Abbreviation | Key Features | Limitations |

| Tetrakis(pentafluorophenyl)borate | [B(C₆F₅)₄]⁻ | High stability, good solubility, commercially available. | Can be susceptible to degradation by highly electrophilic cations. |

| Tetrakis(3,5-bis(trifluoromethyl)phenyl)borate | [BAr'F₂₄]⁻ | Even less coordinating than [B(C₆F₅)₄]⁻ due to the increased steric bulk and electron-withdrawing groups. | Higher cost and more challenging synthesis. |

| Hexafluoroantimonate | [SbF₆]⁻ | Relatively inexpensive and readily available. | Can be a source of fluoride ions, leading to catalyst deactivation. |

| Carboranes (e.g., [CB₁₁H₆Cl₆]⁻) | Exceptionally inert and non-coordinating. | Synthesis can be complex and expensive. | |

| Perfluoroalkoxyaluminates | High thermal and chemical stability. | Can be sensitive to moisture. |

The Mechanism of Action: How NCAs Enhance Catalysis

The primary role of an NCA is to facilitate the formation of a highly electrophilic, coordinatively unsaturated cationic metal center. This is achieved through a process of anion exchange, where a more coordinating anion (e.g., a halide) is abstracted from the metal precursor by a strong Lewis acid, leaving the desired cationic catalyst paired with the NCA.

A common method for generating these active catalysts in situ involves the reaction of a neutral metal precursor with a strong Lewis acid activator, such as triphenylcarbenium tetrakis(pentafluorophenyl)borate, [Ph₃C][B(C₆F₅)₄].

Caption: General scheme for the activation of a metal precursor to a cationic catalyst using a trityl-based activator with a non-coordinating anion.

This process generates a highly reactive cationic species, "[LₙM]⁺", which is stabilized by the weakly coordinating NCA. The lability of the NCA allows for facile coordination of the substrate, initiating the catalytic cycle.

Practical Considerations for the Bench Chemist

While the theoretical benefits of NCAs are clear, their successful implementation in the laboratory requires careful attention to experimental detail.

Purity and Handling

The purity of the NCA and its precursors is of utmost importance. Trace impurities, such as water or coordinating solvents, can compete with the substrate for binding to the cationic center, leading to reduced catalytic activity. Therefore, rigorous purification and handling under an inert atmosphere (e.g., in a glovebox) are essential.

Solvent Choice

The choice of solvent is critical. The solvent must be able to dissolve the catalyst-NCA ion pair while being sufficiently non-coordinating itself. Chlorinated solvents like dichloromethane and 1,2-dichloroethane are often used, but their potential to weakly coordinate to the metal center should be considered. Aromatic solvents such as toluene or benzene can also be employed, although they may participate in C-H activation with highly reactive catalysts.

Anion Compatibility

Not all NCAs are compatible with all cationic catalysts. Highly electrophilic or oxophilic metal centers can react with and degrade even seemingly robust anions like [B(C₆F₅)₄]⁻. Careful selection of the NCA based on the electronic properties of the metal center is crucial for achieving a stable and active catalytic system.

Experimental Protocol: In Situ Generation of a Cationic Zirconocene Catalyst for Olefin Polymerization

This protocol describes the in situ generation of a cationic zirconocene catalyst for the polymerization of ethylene, a classic example of the application of NCAs in catalysis.

Materials:

-

Bis(cyclopentadienyl)zirconium(IV) dichloride (Cp₂ZrCl₂)

-

Trityl tetrakis(pentafluorophenyl)borate ([Ph₃C][B(C₆F₅)₄])

-

Anhydrous toluene

-

Ethylene gas (polymerization grade)

-

Schlenk line and glassware

-

Glovebox

Procedure:

-

Preparation: All glassware should be oven-dried and cooled under vacuum. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

-

Catalyst Precursor Solution: In a glovebox, dissolve a known amount of Cp₂ZrCl₂ in anhydrous toluene in a Schlenk flask equipped with a magnetic stir bar.

-

Activator Solution: In a separate Schlenk flask, dissolve an equimolar amount of [Ph₃C][B(C₆F₅)₄] in anhydrous toluene.

-

Catalyst Activation: While stirring, slowly add the activator solution to the catalyst precursor solution at room temperature. A color change is typically observed, indicating the formation of the cationic zirconocene species. The formation of triphenylchloromethane (Ph₃CCl) as a byproduct also occurs.

-

Polymerization: Introduce ethylene gas into the headspace of the Schlenk flask containing the activated catalyst solution. The polymerization will commence immediately, often with the precipitation of polyethylene.

-

Quenching and Workup: After the desired reaction time, quench the polymerization by adding a protic solvent such as methanol. The polymer can then be collected by filtration, washed, and dried.

Caption: Experimental workflow for the in situ generation and use of a cationic zirconocene catalyst for ethylene polymerization.

Future Outlook

The field of non-coordinating anions continues to evolve, with ongoing research focused on the design of even more robust and less coordinating anions. The development of chiral NCAs for asymmetric ion-pairing catalysis is a particularly exciting area of research, with the potential to open up new avenues for the synthesis of enantiomerically pure compounds. As our understanding of the subtle interplay between the cationic catalyst, the non-coordinating anion, and the solvent deepens, we can expect the development of even more active, selective, and stable catalytic systems for a wide range of chemical transformations, with significant implications for the pharmaceutical, fine chemical, and materials industries.

An In-depth Technical Guide to the Solubility of Silver Hexafluoroantimonate(V) in Organic Solvents

Abstract: Silver hexafluoroantimonate(V) (AgSbF₆) is a uniquely versatile reagent and catalyst in modern organic and organometallic chemistry. Its efficacy is profoundly influenced by its interaction with the reaction medium, making a thorough understanding of its solubility in organic solvents a critical prerequisite for procedural design and optimization. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical underpinnings of AgSbF₆ solubility, a summary of its known qualitative solubility characteristics, and a detailed, self-validating experimental protocol for its quantitative determination. By elucidating the principles of lattice energy, solvation, and the pivotal role of the weakly coordinating hexafluoroantimonate anion, this document aims to empower scientists to make informed decisions in solvent selection and experimental design.

The Unique Character of Silver Hexafluoroantimonate(V)

Silver hexafluoroantimonate(V) is a powerful and widely used tool in chemical synthesis. Its utility stems from two primary characteristics: it serves as an excellent halide abstractor and the hexafluoroantimonate (SbF₆⁻) anion is exceptionally large, stable, and weakly coordinating.[1] This combination makes the silver cation (Ag⁺) highly electrophilic and available to activate substrates or catalyze a wide array of transformations, including C-H activation, annulations, and rearrangements.[2][3]

The defining feature of AgSbF₆ is the nature of its anion. Weakly coordinating anions (WCAs) are designed to have a large ionic radius with the negative charge delocalized over a vast surface area, often protected by inert atoms like fluorine.[4][5] This charge delocalization and steric bulk drastically reduce the anion's ability to form tight ion pairs with the cation in solution.[4] Consequently, salts containing WCAs, like AgSbF₆, exhibit enhanced solubility in solvents of low to moderate polarity, where salts of smaller, more coordinating anions (e.g., AgCl, AgNO₃) would be insoluble.[6] This property is fundamental to its application in a broad range of organic reaction media.

Theoretical Framework: The Energetics of Dissolution

The solubility of any ionic salt is governed by a thermodynamic balance between the energy required to break apart the solid crystal lattice and the energy released when the individual ions are stabilized by solvent molecules.

Lattice Energy vs. Solvation Energy

-

Lattice Energy: This is the energy that holds the Ag⁺ cations and SbF₆⁻ anions together in a rigid, crystalline structure. It is a measure of the strength of the electrostatic forces within the solid. To dissolve the salt, this energy barrier must be overcome.

-

Solvation Energy: This is the energy released when solvent molecules arrange themselves around the individual ions. Polar solvent molecules orient their dipoles to interact favorably with the cation and anion, creating a stabilizing "solvation shell."

For dissolution to occur, the solvation energy must be comparable to or greater than the lattice energy. The large size of the SbF₆⁻ anion results in a relatively lower lattice energy for AgSbF₆ compared to salts with smaller anions, tipping this balance in favor of dissolution.[7]

Qualitative Solubility of Silver Hexafluoroantimonate(V)

| Solvent Class | Example Solvent(s) | Qualitative Solubility | Notes & Rationale |

| Chlorinated | Dichloromethane (CH₂Cl₂), 1,2-Dichloroethane (DCE) | Soluble | These moderately polar solvents are effective at solvating the ions without strongly coordinating to the highly reactive Ag⁺ cation, making them common media for AgSbF₆-catalyzed reactions.[5][8] |

| Aromatic | Benzene, Toluene, Xylene | Soluble | AgSbF₆ is known to be soluble in these nonpolar aromatic solvents, often forming 1:2 complexes with the solvent molecules (Ag(arene)₂⁺SbF₆⁻), where the arene acts as a soft ligand.[9][10] |

| Nitroalkanes | Nitromethane (CH₃NO₂) | Soluble | A polar aprotic solvent capable of effectively solvating the ions.[9][10] |

| Inorganic | Liquid Sulfur Dioxide (SO₂) | Soluble | Liquid SO₂ (b.p. -10 °C) is a highly polar, inert solvent capable of dissolving highly oxidizing salts and is an excellent medium for AgSbF₆.[9][11] |

| Ethers | Diethyl Ether (Et₂O), Tetrahydrofuran (THF) | Sparingly Soluble to Reactive | While sometimes used, ethers are Lewis basic and can coordinate to the Ag⁺ cation. This can lead to decomposition or reduced catalytic activity. Caution is advised. |

| Alkanes | Hexane, Petroleum Ether | Insoluble | These nonpolar solvents lack the ability to stabilize the ions, and therefore cannot overcome the lattice energy of the salt.[9][10] |

| Protic Solvents | Water, Alcohols | Soluble / Reactive | AgSbF₆ is hygroscopic and will dissolve in water.[9] However, it is highly reactive with protic sources and moisture, which can deactivate the catalyst and lead to the formation of HF. Strict anhydrous conditions are essential. |

| Strongly Coordinating | Acetonitrile (MeCN), Dimethyl Sulfoxide (DMSO) | Soluble but Coordinating | These solvents are highly polar and will dissolve AgSbF₆. However, they are strong ligands that will coordinate tightly to the Ag⁺ ion, potentially inhibiting its desired catalytic activity by competing with the substrate. |

Experimental Protocol: Gravimetric Determination of Solubility

The absence of standardized quantitative data necessitates a reliable method for its determination. The following protocol is a robust, self-validating system for determining the solubility of AgSbF₆ in a given anhydrous organic solvent using the equilibrium shake-flask method followed by gravimetric analysis.[12][13]

Objective: To determine the mass of AgSbF₆ that dissolves in a specific volume of an organic solvent at a defined temperature to form a saturated solution.

Safety & Handling Precautions

-

Corrosive & Hygroscopic: Silver hexafluoroantimonate(V) is corrosive and causes severe skin and eye burns.[4] It is also highly hygroscopic.[9] All manipulations must be performed under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles or a face shield.[1]

-

Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[2]

Materials & Equipment

-

Silver Hexafluoroantimonate(V), ≥98% purity

-

Anhydrous organic solvent of interest (e.g., dichloromethane)

-

Thermostatically controlled shaker or stirring hotplate

-

Inert atmosphere glovebox or Schlenk line

-

Analytical balance (±0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Syringes and chemically inert syringe filters (e.g., 0.2 μm PTFE)

-

Pre-weighed, dry glass collection flasks (e.g., round-bottom flasks)

-

Rotary evaporator and vacuum pump

-

Drying oven or vacuum desiccator

Step-by-Step Methodology

-

Preparation (Inert Atmosphere):

-

Place at least three glass vials into a drying oven at 120 °C for a minimum of 4 hours. Transfer them to a desiccator to cool, then move them into the glovebox.

-

Add an excess of AgSbF₆ to each vial. The excess is critical to ensure saturation and is visually confirmed by the presence of undissolved solid at equilibrium. A starting point is ~500 mg of solid for 5 mL of solvent.

-

Using a volumetric pipette, add a precise volume (e.g., 5.00 mL) of the anhydrous organic solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the sealed vials onto a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to agitate for a sufficient time to reach equilibrium. A period of 24-48 hours is recommended.[13] Preliminary experiments can be run to confirm that the measured concentration does not change between, for example, 24 and 48 hours.

-

-

Sample Isolation (Inert Atmosphere):

-

After equilibration, allow the vials to stand undisturbed inside the glovebox at the same temperature until the excess solid has fully settled.

-

Carefully draw the supernatant (the clear, saturated solution) into a clean, dry syringe.

-

Attach a 0.2 μm PTFE syringe filter to the syringe. This step is crucial to remove any fine, suspended solid particles.

-

Dispense a precise volume (e.g., 2.00 mL) of the clear filtrate into a pre-weighed and labeled round-bottom flask.

-

Immediately re-weigh the flask containing the filtrate to determine the exact mass of the solution aliquot.

-

-

Solvent Removal & Gravimetric Analysis:

-

Remove the flask from the glovebox and connect it to a rotary evaporator.

-

Carefully remove the solvent under reduced pressure. A cold trap is essential to capture the solvent vapors.

-

Once all solvent is removed, place the flask containing the solid residue in a vacuum desiccator or vacuum oven at a mild temperature (e.g., 40-50 °C) until a constant mass is achieved. This is confirmed by repeated weighings until two consecutive measurements are within ±0.2 mg.

-

-

Calculation:

-

Mass of dissolved AgSbF₆: (Mass of flask + dry residue) - (Mass of empty flask)

-

Mass of solvent: (Mass of flask + solution aliquot) - (Mass of flask + dry residue)

-

Solubility (g / 100 g solvent): (Mass of dissolved AgSbF₆ / Mass of solvent) * 100

-

Conclusion

The solubility of silver hexafluoroantimonate(V) is a complex interplay between its relatively low lattice energy and the ability of an organic solvent to solvate the resulting ions. Its weakly coordinating anion is the key to its utility, enabling dissolution and high reactivity in a range of solvents where other silver salts are ineffective. While qualitative data provides a useful guide for solvent selection, precise quantitative data is often required for kinetic studies, process scale-up, and crystallization work. The detailed gravimetric protocol provided herein offers a reliable and self-validating method for researchers to obtain this critical data, ensuring greater control and reproducibility in their chemical applications. Adherence to strict anhydrous and safety protocols is paramount when handling this powerful and versatile reagent.

References

- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. Silver hexafluoroantimonate - Safety Data Sheet [chemicalbook.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. Silver hexafluorophosphate - Wikipedia [en.wikipedia.org]

- 7. Silver hexafluoroantimonate, 99% 5 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. rsc.org [rsc.org]

- 9. Silver hexafluoroantimonate | 26042-64-8 [chemicalbook.com]

- 10. Silver hexafluoroantimonate CAS#: 26042-64-8 [m.chemicalbook.com]

- 11. Sulfur dioxide - Wikipedia [en.wikipedia.org]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Thermal Stability of Silver Hexafluoroantimonate(V)

Foreword: Understanding the Thermal Boundaries of a Versatile Reagent

Silver hexafluoroantimonate(V) (AgSbF₆) is a powerful and versatile reagent, widely employed in catalysis and advanced materials synthesis due to its unique combination of a non-coordinating anion and a reactive silver(I) cation.[1][2] Its utility in promoting a range of chemical transformations, from epoxide ring-opening reactions to the formation of stable carbocation salts, is well-documented.[3] However, the full and safe exploitation of its synthetic potential, particularly in applications requiring elevated temperatures, necessitates a thorough understanding of its thermal stability. This guide provides an in-depth analysis of the thermal behavior of silver hexafluoroantimonate(V), offering both a synthesis of current knowledge and a practical framework for its empirical investigation. We will delve into the anticipated decomposition pathways, present detailed protocols for definitive thermal analysis, and underscore the critical safety considerations inherent in its handling at elevated temperatures.

The Known Stability Profile of Silver Hexafluoroantimonate(V)

At ambient temperature and under anhydrous conditions, silver hexafluoroantimonate(V) is a chemically stable, white to pale yellow crystalline powder.[4] Its stability under standard storage conditions is a key factor in its widespread use. However, this stability is not absolute. The introduction of thermal energy can induce decomposition, a critical consideration for any process design that involves heating.

Heating silver hexafluoroantimonate(V) can lead to its decomposition, resulting in the formation of hazardous and toxic fumes.[5] Specifically, the decomposition products are expected to include hydrogen fluoride (in the presence of moisture) and various metal oxides.[5] This decomposition can be vigorous, potentially leading to the violent rupture of containers if heating is uncontrolled.[5]

Hypothesized Thermal Decomposition Pathway

AgSbF₆(s) → AgF(s) + SbF₅(g)

This proposed pathway is supported by the known volatility of antimony(V) pentafluoride, a strong Lewis acid and a potent fluorinating agent. The formation of gaseous SbF₅ would account for the fuming observed upon heating. In the presence of atmospheric moisture, SbF₅ would readily hydrolyze to form hydrofluoric acid (HF) and antimony oxides, consistent with safety data sheet warnings.[5]

Figure 1: Hypothesized primary thermal decomposition pathway of silver hexafluoroantimonate(V).

Definitive Analysis of Thermal Stability: Experimental Protocols

To empirically determine the precise thermal stability of silver hexafluoroantimonate(V), a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is the gold standard. These techniques provide quantitative data on mass changes and heat flow as a function of temperature, respectively.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and quantify the mass loss associated with the volatilization of decomposition products.

Experimental Protocol:

-

Instrument Preparation: Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications. A platinum or alumina crucible is recommended due to the corrosive nature of the potential decomposition products.

-

Sample Preparation: In a controlled atmosphere glovebox, carefully weigh 5-10 mg of finely ground silver hexafluoroantimonate(V) into the tared TGA crucible.

-

Atmosphere: The analysis should be conducted under an inert atmosphere, such as nitrogen or argon, at a flow rate of 50-100 mL/min to prevent oxidative side reactions and efficiently remove gaseous products.

-

Temperature Program:

-

Equilibrate the sample at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. A slower heating rate (e.g., 5°C/min) can provide better resolution of thermal events.

-

-

Data Analysis: The resulting TGA curve will plot mass percentage against temperature. The onset temperature of decomposition is determined by the intersection of the baseline with the tangent of the mass loss curve. The percentage of mass loss can be correlated with the stoichiometry of the proposed decomposition reaction.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents oxidation of the silver-containing products and ensures that the observed mass loss is solely due to the decomposition of the sample.

-

Controlled Heating Rate: A linear heating rate allows for the determination of kinetic parameters of the decomposition process.

-

Small Sample Size: Minimizes thermal gradients within the sample, ensuring uniform heating and more accurate temperature measurements.

Differential Scanning Calorimetry (DSC)

Objective: To identify the temperatures of phase transitions (e.g., melting) and to characterize the enthalpy changes (endothermic or exothermic) associated with decomposition.

Experimental Protocol:

-

Instrument Preparation: Calibrate the DSC instrument for both temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Preparation: In a glovebox, hermetically seal 2-5 mg of silver hexafluoroantimonate(V) in an aluminum or gold-plated crucible. A hermetic seal is crucial to contain any volatile products and prevent contamination of the instrument.

-

Atmosphere: Purge the DSC cell with an inert gas (nitrogen or argon) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to a temperature just beyond the decomposition temperature determined by TGA, at a rate of 10°C/min.

-

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (e.g., melting) will appear as downward peaks, while exothermic events (e.g., some decompositions) will be represented by upward peaks. The peak area is proportional to the enthalpy change of the transition.

Causality Behind Experimental Choices:

-

Hermetic Sealing: Prevents the loss of volatile decomposition products, which would affect the heat flow measurement and could damage the DSC sensor.

-

Inert Atmosphere: As with TGA, this prevents unwanted side reactions.

Figure 2: A streamlined workflow for the comprehensive thermal analysis of silver hexafluoroantimonate(V).

Quantitative Data Summary (Hypothetical)

In the absence of published experimental data, the following table presents a hypothetical but plausible set of results from TGA and DSC analyses, based on the expected decomposition pathway.

| Parameter | Expected Observation | Significance |

| TGA Onset Temperature (°C) | > 200°C (estimated) | Defines the upper limit of thermal stability for practical applications. |

| TGA Mass Loss (%) | ~68.8% | Corresponds to the loss of SbF₅ from the initial sample mass. |

| DSC Melting Point (°C) | May decompose before melting | The absence of a melting endotherm before decomposition indicates direct sublimation or decomposition from the solid state. |

| DSC Decomposition Peak | Endothermic | The decomposition is likely an endothermic process, requiring energy input to break the ionic lattice. |

Safety and Handling for Thermal Studies

The thermal decomposition of silver hexafluoroantimonate(V) presents significant hazards. All handling and experimental procedures must be conducted with strict adherence to safety protocols.

-

Ventilation: All heating experiments must be performed in a well-ventilated fume hood to prevent inhalation of toxic and corrosive fumes.[5][6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield.[5]

-

Material Compatibility: Avoid contact with strong oxidizing agents.[5] The decomposition products are highly corrosive; ensure all apparatus is constructed from compatible materials.

-

Emergency Preparedness: Have emergency procedures in place for exposure to hydrofluoric acid and other corrosive materials.[5]

Conclusion

Silver hexafluoroantimonate(V) is a thermally sensitive material. While stable at room temperature, it is prone to decomposition upon heating, with a hypothesized pathway leading to the formation of silver(I) fluoride and antimony(V) pentafluoride. A definitive understanding of its thermal stability can be achieved through a systematic application of Thermogravimetric Analysis and Differential Scanning Calorimetry. The protocols and insights provided in this guide offer a robust framework for researchers and drug development professionals to safely handle and characterize the thermal properties of this important reagent, thereby enabling its more effective and safer use in thermally demanding applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Silver hexafluoroantimonate, 99% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. Silver hexafluoroantimonate | 26042-64-8 [amp.chemicalbook.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. tcichemicals.com [tcichemicals.com]

Methodological & Application

Application Notes and Protocols: Silver Hexafluoroantimonate(1-) in Organic Synthesis

Introduction: The Unique Catalytic Power of Silver Hexafluoroantimonate(1-)

Silver hexafluoroantimonate(1-), with the chemical formula AgSbF₆, has emerged as a powerful and versatile catalyst in modern organic synthesis. Its efficacy stems from a unique combination of properties. AgSbF₆ is a potent Lewis acid, a characteristic that allows it to activate a wide range of organic substrates. The key to its high reactivity lies in the nature of its counter-ion, the hexafluoroantimonate anion (SbF₆⁻). This anion is exceptionally stable and non-coordinating due to its octahedral structure and the high electronegativity of the fluorine atoms.[1] This "non-coordinating" nature means it has a very weak attraction to the silver(I) cation (Ag⁺).[1] Consequently, the Ag⁺ ion is highly available and "active" to interact with and abstract electron density from substrates, thereby facilitating a variety of chemical transformations.[1] This guide provides an in-depth overview of the applications of AgSbF₆, complete with detailed protocols and mechanistic insights for researchers and professionals in drug development and chemical synthesis.

Critical Safety and Handling Protocols

Silver hexafluoroantimonate(1-) is a hazardous substance and requires strict adherence to safety protocols. It is harmful if swallowed or inhaled, causes severe skin burns and eye damage, and is toxic to aquatic life with long-lasting effects.[2][3][4]

2.1 Personal Protective Equipment (PPE)

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).[2]

-

Eye and Face Protection: Use chemical safety goggles and a face shield.[2]

-

Skin and Body Protection: Wear a lab coat, and consider additional protective clothing for larger quantities.[2]

-

Respiratory Protection: All handling must be performed in a well-ventilated chemical fume hood.[3] If dust is generated, a respirator is necessary.[2][3]

2.2 Storage and Handling

-

Hygroscopic Nature: AgSbF₆ is hygroscopic and should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2] The container should be kept under an inert atmosphere (e.g., argon or nitrogen).[2][4]

-

Incompatibilities: Avoid contact with strong oxidizing agents and acids.[2][4] It can react with moisture to release toxic hydrogen fluoride gas.[3]

-

General Handling: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2][5] Avoid generating dust.[5]

2.3 First Aid Measures

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[2][4]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[4][6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[2][4]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Application in Catalytic Friedel-Crafts Reactions

The Friedel-Crafts reaction is a cornerstone of C-C bond formation in aromatic chemistry.[7] While traditionally requiring stoichiometric amounts of Lewis acids like AlCl₃, the use of catalytic systems represents a significant advancement. AgSbF₆ can be employed in combination with other Lewis acids, such as gallium(III) chloride (GaCl₃), to generate a highly active cationic catalyst for Friedel-Crafts acylation.[8]

3.1 Mechanism of Catalysis

The primary role of AgSbF₆ is to abstract a chloride ion from GaCl₃, generating a more electrophilic gallium species, such as [GaCl₂]⁺SbF₆⁻. This highly reactive species then activates the acylating agent (e.g., an acid anhydride), which subsequently undergoes electrophilic aromatic substitution with the aromatic substrate. The catalytic cycle is regenerated upon elimination of a proton from the aromatic ring.

Caption: Generation of the active catalyst for Friedel-Crafts acylation.

3.2 Experimental Protocol: Acylation of Anisole

This protocol is adapted from the work on GaCl₃/AgSbF₆ catalyzed Friedel-Crafts reactions.[8]

-

Preparation: To a flame-dried, argon-purged round-bottom flask, add silver hexafluoroantimonate(1-) (e.g., 0.1 mmol) and gallium(III) chloride (e.g., 0.1 mmol) in a suitable solvent such as 1,2-dichloroethane.

-

Catalyst Formation: Stir the mixture at room temperature for 30 minutes to allow for the in situ generation of the active catalyst.

-

Reaction Initiation: Add the aromatic substrate (e.g., anisole, 1.0 mmol) followed by the dropwise addition of the acid anhydride (e.g., valeroyl anhydride, 1.2 mmol).

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions are typically run at room temperature or reflux, with reaction times ranging from a few hours to 24 hours.[8]

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired aromatic ketone.

| Substrate | Acylating Agent | Solvent | Conditions | Yield | Reference |

| Anisole | Valeroyl anhydride | CH₂ClCH₂Cl | Reflux, 7 h | Quantitative | [8] |

| Veratrole | Acetic anhydride | CH₂Cl₂ | rt, 21 h | Quantitative | [8] |

Synthesis of Fully Substituted Pyrroles

Pyrrole scaffolds are prevalent in pharmaceuticals and natural products.[9][10] AgSbF₆ has been shown to be an efficient catalyst for the one-pot, three-component synthesis of fully substituted pyrroles from propargylic alcohols, 1,3-dicarbonyl compounds, and primary amines.[9] This method is advantageous due to its mild reaction conditions, which help prevent the formation of furan byproducts.[9]

4.1 Proposed Catalytic Cycle

The reaction proceeds through a sequential propargylation/amination/cycloisomerization pathway. AgSbF₆ is believed to activate the propargylic alcohol, facilitating its reaction with the 1,3-dicarbonyl compound. The resulting intermediate then reacts with the primary amine, followed by a silver-catalyzed cycloisomerization to furnish the pyrrole ring.

Caption: Workflow for the AgSbF₆-catalyzed synthesis of pyrroles.

4.2 Experimental Protocol: One-Pot Pyrrole Synthesis

This protocol is based on the AgSbF₆-catalyzed synthesis of fully substituted pyrroles.[9]

-

Setup: To a screw-capped vial, add the 1,3-dicarbonyl compound (0.5 mmol), the primary amine (0.55 mmol), the propargylic alcohol (0.6 mmol), and AgSbF₆ (5 mol%, 0.025 mmol).

-

Solvent: Add the solvent (e.g., toluene, 2 mL).[9]

-

Additive for Aliphatic Amines: If using an aliphatic primary amine, add acetic acid (1.1 equiv.) to the reaction mixture to prevent furan formation.[9]

-

Reaction: Seal the vial and heat the mixture at 60 °C with stirring until the starting materials are consumed (as monitored by TLC).

-

Work-up: After cooling to room temperature, filter the reaction mixture through a short pad of silica gel, washing with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the pure pyrrole derivative.

Role as a Co-catalyst in Transition Metal-Catalyzed C-H Activation

A significant modern application of AgSbF₆ is as an additive in transition-metal-catalyzed C-H activation reactions.[11][12] Pre-catalysts, such as the dimers of ruthenium, rhodium, and iridium complexes (e.g., [Cp*IrCl₂]₂), are often activated by abstracting halide ligands to generate a more reactive, cationic monomeric species.[11][12]

5.1 Activation Mechanism

AgSbF₆ serves as a halide abstractor. It reacts with the metal-chloride bond of the pre-catalyst, leading to the precipitation of silver chloride (AgCl) and the formation of a highly electrophilic, coordinatively unsaturated cationic metal center. This active species can then participate in the C-H activation catalytic cycle.[11][12] This strategy is widely employed in reactions like C-H alkenylation, alkylation, and annulation.[11][12]

Caption: Activation of a transition metal pre-catalyst using AgSbF₆.

5.2 General Protocol Considerations for C-H Activation

While specific protocols vary widely depending on the substrate and transformation, a general workflow can be outlined.

-

Inert Atmosphere: All manipulations should be carried out under an inert atmosphere (argon or nitrogen) using Schlenk techniques or in a glovebox.

-

Reagent Addition: In a typical setup, the transition metal pre-catalyst (e.g., [Cp*CoCl₂]₂, 5 mol%) and AgSbF₆ (e.g., 30 mol%) are added to a dry reaction vessel.[13]

-

Solvent and Substrates: Anhydrous solvent (e.g., 1,2-dichloroethane) is added, followed by the substrate, the coupling partner, and any necessary additives (e.g., acetic acid).[13]

-

Reaction Conditions: The reaction is heated to the specified temperature (e.g., 50 °C) and stirred for the required time (e.g., 12 hours).[13]

-

Work-up and Purification: The work-up typically involves filtration to remove insoluble salts (like AgCl), followed by solvent evaporation and chromatographic purification of the product.

Other Notable Applications

The powerful Lewis acidity of AgSbF₆ enables a range of other important transformations:

-

Cyclization and Rearrangement Reactions: It catalyzes tandem rearrangement/Friedel-Crafts alkylation of allylic azides to synthesize tetralins, chromanes, and tetrahydroquinolines.[14] It also promotes Nazarov cyclizations when used with AuCl₃.[15]

-

α-Alkylation of Ketones: AgSbF₆ facilitates the direct α-alkylation of unactivated ketones with benzylic alcohols through a dual activation mechanism.[16]

-

Epoxide Opening and Sulfenylation: It serves as a catalyst in epoxide ring-opening reactions and in sulfenylation reactions.[3][17]

Conclusion

Silver hexafluoroantimonate(1-) is a catalyst of significant utility in organic synthesis, prized for its high Lewis acidity derived from the non-coordinating nature of the SbF₆⁻ anion. Its applications are broad, ranging from classical C-C bond-forming reactions to modern C-H functionalization methodologies. The ability to generate highly reactive cationic species, both on its own and in concert with other metals, ensures its continued relevance in the synthesis of complex molecules. However, its hazardous nature necessitates that all handling and use be conducted with the utmost care and adherence to stringent safety protocols.

References

- 1. Page loading... [guidechem.com]

- 2. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 3. Buy Silver hexafluoroantimonate | 26042-64-8 [smolecule.com]

- 4. fishersci.com [fishersci.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. academic.oup.com [academic.oup.com]

- 9. A mild and efficient AgSbF6-catalyzed synthesis of fully substituted pyrroles through a sequential propargylation/amination/cycloisomerization reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The crucial role of silver(i)-salts as additives in C–H activation reactions: overall analysis of their versatility and applicability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The crucial role of silver( i )-salts as additives in C–H activation reactions: overall analysis of their versatility and applicability - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00328K [pubs.rsc.org]

- 13. thieme-connect.com [thieme-connect.com]

- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Silver Hexafluoroantimonate‐Catalyzed Direct α‐Alkylation of Unactivated Ketones | Semantic Scholar [semanticscholar.org]

- 17. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for the Safe Handling and Storage of Silver Hexafluoroantimonate(V)

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of silver hexafluoroantimonate(V) (AgSbF₆). This document emphasizes not just the procedural steps but the scientific rationale behind them to ensure a culture of safety and experimental integrity.

Understanding the Hazard Profile of Silver Hexafluoroantimonate(V)

Silver hexafluoroantimonate(V) is a powerful and versatile reagent, frequently employed as a catalyst in organic synthesis and for the generation of advanced materials.[1] However, its utility is matched by a significant hazard profile that demands meticulous handling protocols. It is classified as a hazardous substance that is harmful if swallowed or inhaled, causes severe skin burns and eye damage, and is toxic to aquatic life with long-lasting effects.[2][3][4]

The primary hazards stem from its components. The hexafluoroantimonate anion (SbF₆⁻) is a source of both antimony and fluoride. Antimony exposure can lead to irritation of the skin, eyes, and respiratory tract, with more severe exposures potentially affecting the heart.[5] Upon contact with moisture, silver hexafluoroantimonate can release hydrogen fluoride (HF), a highly corrosive and toxic gas.[4] The silver cation (Ag⁺), while less acutely toxic, can cause argyria (a blue-gray discoloration of the skin and mucous membranes) with chronic exposure.

Table 1: Physicochemical and Toxicological Data for Silver Hexafluoroantimonate(V)

| Property | Value | Source |

| CAS Number | 26042-64-8 | [2] |

| Molecular Formula | AgSbF₆ | [6] |

| Molecular Weight | 343.62 g/mol | [6] |

| Appearance | White to pale yellow crystalline powder | [7] |

| Solubility | Soluble in water, benzene, toluene, xylene, nitromethane, and liquid SO₂ | [7] |

| Hazard Statements | H302: Harmful if swallowedH314: Causes severe skin burns and eye damageH332: Harmful if inhaledH411: Toxic to aquatic life with long lasting effects | [3][4] |

| Signal Word | Danger | [2][3] |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the corrosive and toxic nature of silver hexafluoroantimonate(V), a robust safety strategy relies on a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls: The First Line of Defense

All manipulations of solid silver hexafluoroantimonate(V) and its solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][4] The fume hood provides a controlled environment that draws away harmful dust and vapors from the user. An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.[8]

Personal Protective Equipment (PPE): Essential for Direct Contact

The selection of PPE is critical to prevent skin and eye contact. The following PPE is mandatory when handling silver hexafluoroantimonate(V):

-

Eye and Face Protection: Chemical safety goggles in combination with a face shield are required to protect against splashes and dust.[8] Standard safety glasses are insufficient.

-

Skin Protection:

-

Gloves: Wear chemical-resistant gloves. Given the corrosive nature of the compound and its potential to release HF, double gloving with an inner nitrile glove and an outer glove with high resistance to corrosives (e.g., Silver Shield®/4H®) is recommended.[9] Always inspect gloves for any signs of degradation or perforation before use.

-

Lab Coat: A flame-resistant lab coat should be worn and buttoned completely.

-

Additional Protection: For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron and sleeves should be worn over the lab coat.

-

-

Respiratory Protection: For situations where dust generation is unavoidable despite engineering controls, a NIOSH-approved respirator with a particulate filter (N95 or higher) is necessary.[6]

Caption: Hierarchy of controls for handling silver hexafluoroantimonate(V).

Protocols for Safe Handling and Dispensing

Adherence to a strict protocol is paramount to prevent accidental exposure and contamination.

Preparation and Weighing

-

Designate a Work Area: Cordon off a specific area within the chemical fume hood for handling silver hexafluoroantimonate(V).

-

Gather all Materials: Before opening the container, ensure all necessary equipment (spatulas, weighing paper, secondary containers) is within the fume hood.

-

Inert Atmosphere: As silver hexafluoroantimonate(V) is hygroscopic, it is best handled under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to prevent degradation and the release of HF.[2][7]

-

Weighing:

-

Use a tared, sealed container for weighing to minimize dust generation.

-

If weighing on paper, use a creased, smooth weighing paper to facilitate complete transfer and minimize residue.

-

Perform all weighing operations slowly and deliberately to avoid creating airborne dust.

-

-

Clean-up: Immediately after weighing, carefully clean any residual powder from the balance and work surface using a soft brush and a damp cloth (use water with caution and appropriate PPE). Dispose of cleaning materials as hazardous waste.

Dissolution and Transfer

-

Solvent Addition: When dissolving, slowly add the solid silver hexafluoroantimonate(V) to the solvent. NEVER add the solvent to the solid to avoid uncontrolled exothermic reactions and splashing.[3][10]

-

Container Choice: Use glass or Teflon containers. Avoid using aluminum or galvanized containers as they can react with the compound.[3]

-

Sealed Systems: When transferring solutions, use a cannula or a syringe with a non-reactive needle to maintain an inert atmosphere and prevent spills.

Caption: Workflow for safely weighing silver hexafluoroantimonate(V).

Storage and Incompatibility

Proper storage is crucial to maintain the integrity of silver hexafluoroantimonate(V) and prevent hazardous reactions.

-

Storage Conditions: Store in a cool, dry, well-ventilated area in a tightly sealed container.[2][10] The storage area should be designated for corrosive materials.

-

Inert Atmosphere: For long-term storage, it is recommended to store the container inside a desiccator or under an inert atmosphere to protect it from moisture.[2][7]

-

Light Sensitivity: Protect from light, as some silver compounds can be light-sensitive.[2]

-

Incompatible Materials: Store away from strong oxidizing agents and acids.[2]

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, a rapid and informed response is critical.

Exposure Response

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][10] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[2][8] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[2] If the victim is conscious, rinse their mouth with water and give them plenty of water to drink. Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.

Spill Response

-

Evacuate: Evacuate all non-essential personnel from the area.

-

Ventilate: Ensure the area is well-ventilated, but do not direct airflow towards individuals.

-

Contain: Prevent the spill from spreading and entering drains.

-

Clean-up (for small spills):

-

Large Spills: For large spills, evacuate the area and contact the institution's emergency response team.

References

- 1. chemimpex.com [chemimpex.com]

- 2. fishersci.com [fishersci.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. Buy Silver hexafluoroantimonate | 26042-64-8 [smolecule.com]

- 5. Silver hexafluoroantimonate | AgF6Sb | CID 16687962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]